molecular formula C26H16FNO5 B11398157 N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11398157
M. Wt: 441.4 g/mol
InChI Key: GDLIURBLCCOSKS-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of benzofuran, fluorobenzoyl, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common route starts with the preparation of 4-fluorobenzoyl chloride from 4-fluorotoluene through chlorination and hydrolysis . The benzofuran moiety can be synthesized via Friedel-Crafts acylation followed by cyclization reactions . The final step involves the coupling of the benzofuran derivative with the chromene carboxamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the chlorination and hydrolysis steps, as well as advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the carbonyl groups present in the compound.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The benzofuran and chromene moieties are known to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of benzofuran, fluorobenzoyl, and chromene moieties. This combination provides a distinct set of chemical properties and potential biological activities that are not found in the similar compounds listed above.

Properties

Molecular Formula

C26H16FNO5

Molecular Weight

441.4 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H16FNO5/c1-14-6-11-17-19(29)13-22(32-21(17)12-14)26(31)28-23-18-4-2-3-5-20(18)33-25(23)24(30)15-7-9-16(27)10-8-15/h2-13H,1H3,(H,28,31)

InChI Key

GDLIURBLCCOSKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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